

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Cat. No.:	B1373082

[Get Quote](#)

An In-depth Technical Guide to **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine**: Structure, Properties, and Applications in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine**, a pivotal building block in modern medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and its strategic application in the design of novel therapeutics.

Introduction: A Novel Scaffold for Drug Design

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine has emerged as a significant scaffold in drug discovery, primarily owing to its rigid bicyclic structure that serves as a conformationally restricted analog of piperidine. The piperidine motif is a ubiquitous feature in a vast number of approved drugs.^[1] By locking the flexible piperidine ring into a bicyclic system, medicinal chemists can fine-tune the spatial arrangement of functional groups, potentially leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.

The core 3-azabicyclo[3.1.1]heptane structure is also recognized as a bioisosteric replacement for the pyridine ring. This strategy of replacing aromatic rings with saturated, three-dimensional scaffolds is a key trend in modern drug design, often referred to as "escaping from flatland." Such modifications can lead to significant improvements in physicochemical properties like

solubility and metabolic stability, which are critical for the successful development of new drugs.

[2]

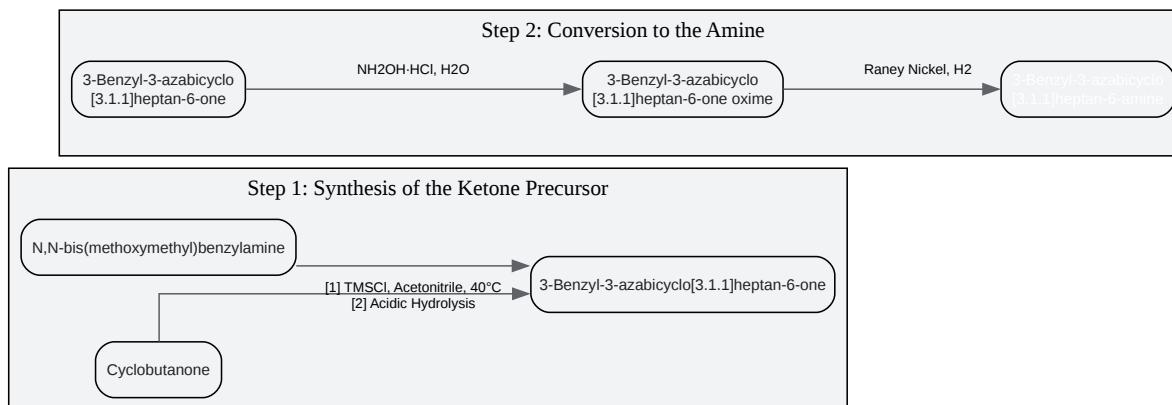
Molecular Structure and Physicochemical Properties

The structure of **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine** is characterized by a bicyclo[3.1.1]heptane core, with a nitrogen atom at position 3, which is substituted with a benzyl group, and an amine group at position 6. The presence of stereocenters in the molecule allows for the existence of different stereoisomers, such as the exo and endo forms, which can have distinct biological activities.[3][4]

Property	Value	Source
CAS Number	1245794-60-8	N/A
Molecular Formula	C13H18N2	[3]
Molecular Weight	202.30 g/mol	N/A
Predicted XlogP	1.4	[5]
Predicted Hydrogen Bond Donors	1	[6]
Predicted Hydrogen Bond Acceptors	2	[6]
Predicted Rotatable Bond Count	2	[6]

Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

The synthesis of **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine** is typically achieved through a multi-step process starting from the corresponding ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. The overall synthetic pathway is a robust and scalable process, making this scaffold readily accessible for research and development.[2][6]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine**.

Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

The synthesis of the ketone precursor is a well-established two-step process that can be performed on a multigram scale.^{[7][8]}

Step 1: Formation of the Bicyclic Ketal

- To a solution of cyclobutanone in acetonitrile, add N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane.
- The reaction mixture is stirred at 40°C for several hours.
- Upon completion, the reaction is quenched, and the intermediate ketal is extracted.

Step 2: Hydrolysis to the Ketone

- The crude ketal is dissolved in a suitable solvent and treated with an acid, such as trifluoroacetic acid, followed by hydrochloric acid.[8]
- This hydrolysis step efficiently converts the ketal to the desired 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.
- The final product can be purified by crystallization or column chromatography.

Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

The conversion of the ketone to the amine proceeds via a two-step sequence involving the formation of an oxime intermediate followed by its reduction.[1]

Step 1: Oximation of the Ketone

- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is reacted with hydroxylamine hydrochloride in an aqueous solution.
- The reaction is typically stirred at room temperature until completion, yielding the corresponding oxime in high yield.[1]

Step 2: Reduction of the Oxime to the Amine

- The oxime is dissolved in a suitable solvent, such as methanol or ethanol.
- A reducing agent, such as Raney nickel, is added, and the mixture is hydrogenated under a hydrogen atmosphere.[1]
- Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine**.
- The final product can be purified by column chromatography to afford a mixture of stereoisomers, which can often be separated if required.[1]

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine** is limited, the characterization of its ketone precursor and related derivatives is well-documented.^{[7][9]} For the amine, the following spectroscopic signatures would be expected:

- ¹H NMR: The spectrum would show characteristic signals for the benzyl group (aromatic protons and the benzylic CH₂) and the protons of the bicyclic core. The chemical shifts and coupling constants of the bicyclic protons would be indicative of the stereochemistry (exo vs. endo).
- ¹³C NMR: The spectrum would display the expected number of carbon signals corresponding to the benzyl group and the bicyclic scaffold.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Researchers are advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the synthesized compound.

Applications in Drug Discovery

The rigid 3-azabicyclo[3.1.1]heptane scaffold offers several advantages in drug design, making **3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine** a valuable building block for the synthesis of novel therapeutic agents.

Conformationally Restricted Piperidine Analogs

As a conformationally restricted analog of 4-aminopiperidine, this scaffold can be used to synthesize compounds with improved pharmacological properties. By pre-organizing the substituents in a defined spatial orientation, it is possible to enhance the binding affinity and selectivity for a specific biological target. This has been explored in the development of ligands for various receptors and enzymes in the central nervous system.^[8]

Bioisosteric Replacement for Aromatic Rings

The 3-azabicyclo[3.1.1]heptane core can serve as a saturated bioisostere of a 3,5-disubstituted pyridine ring. This substitution can lead to a significant improvement in the physicochemical

properties of a drug candidate, such as increased solubility and metabolic stability, while maintaining or even improving its biological activity.[2]

Caption: Bioisosteric relationship between a pyridine ring and the 3-azabicyclo[3.1.1]heptane core.

Potential Therapeutic Areas

Derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have shown promise in a variety of therapeutic areas, including:

- Neurological and Psychiatric Disorders: The rigid nature of the scaffold makes it suitable for targeting receptors and enzymes in the central nervous system, with potential applications in treating depression, anxiety, and other neurological conditions.[8]
- Analgesia: Certain derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have demonstrated potent analgesic activity.[10]
- Anticancer Agents: The core has been incorporated into analogs of known anticancer drugs, such as thalidomide, for the development of novel proteolysis-targeting chimeras (PROTACs).[2]

Conclusion

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is a versatile and valuable building block for drug discovery and development. Its unique structural features as a conformationally restricted piperidine analog and a saturated bioisostere for aromatic rings provide medicinal chemists with a powerful tool to design novel therapeutic agents with improved pharmacological and physicochemical properties. The scalable synthesis of this scaffold further enhances its accessibility for a wide range of research and development applications. As the drive to explore novel chemical space continues, the importance of such three-dimensional scaffolds in the design of next-generation therapeutics is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | C13H18N2 | CID 52271588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsoc.com [chemsoc.com]
- 8. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride | 1803581-83-0 | Benchchem [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373082#3-benzyl-3-azabicyclo-3-1-1-heptan-6-amine-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com